molecular formula C8H17N3O3S B3099000 HS-Peg3-CH2CH2N3 CAS No. 1347750-79-1

HS-Peg3-CH2CH2N3

Cat. No.: B3099000
CAS No.: 1347750-79-1
M. Wt: 235.31 g/mol
InChI Key: GAXDQYGDMXOVCJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

HS-Peg3-CH2CH2N3 interacts with various biomolecules in the process of PROTAC formation . It connects two different ligands: one for the target protein and the other for an E3 ubiquitin ligase . The nature of these interactions is largely determined by the specific ligands used, which are chosen based on the target protein and the desired E3 ubiquitin ligase .

Cellular Effects

The effects of this compound on cells are primarily observed through the action of the PROTACs it helps form . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound contributes to the mechanism of action of PROTACs . The PROTACs, containing this compound, bind to the target protein and an E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at -18°C for long-term storage, avoiding light and oxygen .

Metabolic Pathways

The compound plays a key role in the ubiquitin-proteasome system through its involvement in PROTACs .

Transport and Distribution

As a component of PROTACs, it is likely to be distributed wherever these molecules exert their effects .

Subcellular Localization

As a component of PROTACs, it is likely to be found wherever these molecules are active within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-Peg3-CH2CH2N3 involves the conjugation of a thiol group to a PEG chain, followed by the addition of an azide group. The reaction typically occurs under mild conditions to preserve the functional groups. The thiol group is introduced via a thiol-ene reaction, while the azide group is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

HS-Peg3-CH2CH2N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

HS-Peg3-CH2CH2N3 is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HS-Peg3-CH2CH2N3 is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in the synthesis of complex bioconjugates .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c9-11-10-1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXDQYGDMXOVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237102
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-79-1
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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